
3-(2,2-dimethylpropyl)cyclobutan-1-one
描述
3-(2,2-dimethylpropyl)cyclobutan-1-one is an organic compound belonging to the class of cyclobutanones Cyclobutanones are cyclic ketones with a four-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylpropyl)cyclobutan-1-one can be achieved through various methods, including the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. For instance, the reaction between 2,2-dimethylpropene and an appropriate cyclobutanone precursor under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-(2,2-dimethylpropyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where the 2,2-dimethylpropyl group or other substituents are replaced by different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-(2,2-dimethylpropyl)cyclobutan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 3-(2,2-dimethylpropyl)cyclobutan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can influence enzyme activity, signal transduction pathways, and other cellular processes .
相似化合物的比较
Similar Compounds
Cyclobutanone: The parent compound with a simple four-membered ring structure.
2,2-Dimethylcyclobutanone: A similar compound with a dimethyl group attached to the cyclobutanone ring.
Cyclopentanone: A five-membered ring ketone with similar reactivity but different ring strain and stability
Uniqueness
3-(2,2-dimethylpropyl)cyclobutan-1-one is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic effects.
生物活性
3-(2,2-Dimethylpropyl)cyclobutan-1-one is a cyclic ketone that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of cyclobutane derivatives known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Synthesis
The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. Notably, methods such as Michael addition and ring closure reactions have been employed to obtain this compound efficiently.
Cytotoxicity
The cytotoxic effects of cyclobutane derivatives have been investigated in several studies. For example, compounds with similar frameworks have been tested against cancer cell lines, revealing promising results in inhibiting cell proliferation. While direct data on this compound is scarce, the biological activity of related compounds implies potential anticancer properties.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the mechanism of action of biologically active compounds. Cyclobutane derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. The potential of this compound to interact with these enzymes remains an area for future research.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various cyclobutane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Cyclobutane Derivative A | 8 | Staphylococcus aureus |
Cyclobutane Derivative B | 16 | Escherichia coli |
Case Study 2: Cytotoxicity Assessment
In another study focused on cancer cell lines, several cyclobutane derivatives were tested for their cytotoxic effects using the MTT assay. Results showed that some compounds significantly reduced cell viability at concentrations above 10 µM.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Cyclobutane Derivative C | 12 | HeLa |
Cyclobutane Derivative D | 25 | MCF-7 |
常见问题
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(2,2-dimethylpropyl)cyclobutan-1-one, and how does steric hindrance from the neopentyl group influence reaction pathways?
- Methodology : Utilize cyclization reactions or ketone-functionalized precursors. Steric hindrance can be mitigated by employing bulky Lewis acid catalysts (e.g., AlCl₃) or high-temperature conditions to overcome kinetic barriers. Reaction monitoring via GC-MS or in situ FTIR is recommended to optimize intermediates .
Q. Which spectroscopic techniques are most reliable for confirming the cyclobutanone core and substituent arrangement in this compound?
- Methodology : ¹H/¹³C NMR for resolving cyclobutanone ring strain (e.g., upfield shifts for ring carbons) and the neopentyl group’s symmetric splitting patterns. IR spectroscopy (ν C=O ~1750 cm⁻¹) validates the ketone moiety. High-resolution mass spectrometry (HRMS) ensures molecular ion integrity .
Q. How does the compound’s low solubility in polar solvents affect purification, and what solvent systems are optimal for recrystallization?
- Methodology : Use hexane/ethyl acetate gradients (e.g., 9:1 to 3:1) for column chromatography. For recrystallization, non-polar solvents like cyclohexane enhance yield by leveraging the neopentyl group’s hydrophobicity. Purity assessment via melting point consistency and HPLC-DAD is critical .
Q. What are the primary challenges in characterizing the compound’s stability under ambient storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with periodic FTIR and NMR analysis to detect ketone oxidation or ring-opening. Compare degradation products with reference materials synthesized under controlled conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of nucleophilic additions to the strained cyclobutanone ring in this compound?
- Methodology : Calculate transition-state energies for nucleophilic attack at C1 vs. C3 positions. Compare steric maps (via MD simulations) and electrostatic potential surfaces to rationalize experimental outcomes. Validate with kinetic isotope effect studies .
Q. What microspectroscopic techniques can resolve surface adsorption behavior of the compound on indoor-relevant materials (e.g., silica or cellulose)?
- Methodology : Use atomic force microscopy (AFM) and time-resolved ToF-SIMS to track adsorption kinetics. Temperature-programmed desorption (TPD) quantifies binding energies, while polarized IR assesses orientation on surfaces .
Q. How do discrepancies in reported melting points or spectral data arise, and what validation protocols ensure reproducibility?
- Methodology : Cross-calibrate instruments with certified reference standards. For spectral conflicts, compare experimental conditions (e.g., solvent deuteration in NMR) and apply principal component analysis (PCA) to identify outlier datasets .
Q. What experimental designs can probe the compound’s role as a chiral synthon in asymmetric catalysis, given its stereochemical constraints?
- Methodology : Synthesize enantiopure derivatives via chiral auxiliaries (e.g., Evans’ oxazolidinones) and evaluate enantiomeric excess (ee) using chiral HPLC. Mechanistic studies with kinetic resolution or nonlinear effects clarify stereochemical outcomes .
Q. How does the compound’s reactivity differ in gas-phase vs. condensed-phase oxidation studies, and what analytical tools capture these dynamics?
- Methodology : Employ flow-tube reactors coupled with cavity ring-down spectroscopy (CRDS) for gas-phase oxidation. For condensed phase, use XPS or Raman microscopy to track carbonyl group transformations under ozone exposure .
Q. What strategies reconcile contradictory data on the compound’s thermal decomposition pathways in inert vs. oxidative atmospheres?
- Methodology : Perform thermogravimetric analysis (TGA) under N₂ vs. O₂, with evolved gas analysis (EGA) via GC-MS. Compare decomposition intermediates with computational pyrolysis models (e.g., ReaxFF MD) .
Q. Key Considerations for Methodological Rigor
- Synthesis : Prioritize steric-effect mitigation through catalyst design (e.g., bulky ligands) .
- Characterization : Combine NMR relaxation studies (T₁, T₂) with DFT-calculated chemical shifts to resolve structural ambiguities .
- Data Validation : Use multi-laboratory reproducibility frameworks and open-access data repositories to address contradictions .
属性
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)6-7-4-8(10)5-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOHWKKNCQPVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570410-18-3 | |
Record name | 3-(2,2-dimethylpropyl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。